molecular formula C14H10ClF2NO B5889185 2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide

2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide

Cat. No.: B5889185
M. Wt: 281.68 g/mol
InChI Key: ILEISGBJTOGQDL-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide typically involves the reaction of 2,4-difluoroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:

2,4-difluoroaniline+2-chlorobenzoyl chlorideThis compound\text{2,4-difluoroaniline} + \text{2-chlorobenzoyl chloride} \rightarrow \text{this compound} 2,4-difluoroaniline+2-chlorobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis method. This method allows for the efficient production of the compound by combining all reactants in a single reaction vessel, reducing the need for multiple purification steps and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)nicotinamide
  • 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c1-8-2-4-10(11(15)6-8)14(19)18-13-5-3-9(16)7-12(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEISGBJTOGQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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